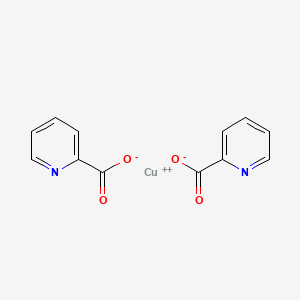

Copper picolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14050-01-2 |

|---|---|

Molecular Formula |

C12H8CuN2O4 |

Molecular Weight |

307.75 g/mol |

IUPAC Name |

copper;pyridine-2-carboxylate |

InChI |

InChI=1S/2C6H5NO2.Cu/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 |

InChI Key |

GNWVUSJJFONIKF-UHFFFAOYSA-L |

SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cu+2] |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Copper Picolinate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of copper picolinate complexes, focusing on their synthesis, structural characterization, spectroscopic behavior, thermal stability, and biological relevance. The information is compiled from a range of scientific studies to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Synthesis and Formation

Copper(II) picolinate complexes are typically synthesized through the reaction of a copper(II) salt, such as copper(II) acetate or copper(II) sulfate, with picolinic acid in a suitable solvent, often water or ethanol. The picolinate anion acts as a bidentate ligand, coordinating to the copper ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group.[1][2] The reaction is generally carried out at room temperature or with gentle heating.[3]

An industrialized preparation method involves dissolving 2-picolinic acid in water, adjusting the pH to 6-7 with a base, and then reacting it with copper sulfate pentahydrate at 90-98°C.[4] The resulting product is a blue powder.[3][4] The synthesis can yield either the anhydrous complex or a hydrated form, such as a monohydrate or dihydrate.[1][5]

Molecular and Crystal Structure

The coordination geometry around the copper(II) ion in picolinate complexes can vary, but a distorted octahedral or square planar geometry is commonly observed.[2][6][7] The Jahn-Teller effect, a geometric distortion of a non-linear molecular system that results in removing a degeneracy, is often observed in six-coordinate copper(II) complexes.[8][9]

In the hydrated complex, [Cu(pic)₂(H₂O)], the copper(II) ion can exhibit a distorted octahedral geometry.[5] The crystal structure of a copper-picolinate complex, C₁₂H₁₂CuN₂O₆, was found to be in the triclinic space group P-1.[6] Another study on [Cu(pic)₂(H₂O)] reported a triclinic crystal system with the space group P-1.[5] The coordination sphere can also be influenced by the presence of other ligands, leading to five-coordinate square-pyramidal or four-coordinate square planar geometries.[7]

Intermolecular interactions, such as O-H···O hydrogen bonding and weak π-π stacking, play a crucial role in stabilizing the crystal lattice.[6] Hirshfeld surface analysis has been used to quantify these intermolecular contacts, with H⋯H, O⋯H, C⋯H, and C⋯O interactions being dominant.[6]

Table 1: Crystallographic Data for Selected this compound Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Copper-picolinate complex | C₁₂H₁₂CuN₂O₆ | Triclinic | P-1 | - | - | - | - | - | - | [6] |

| [Cu(pic)₂(H₂O)] | C₁₂H₁₀CuN₂O₅ | Triclinic | P-1 | 5.1282(1) | 7.6475(1) | 9.2326(1) | 74.84 | 84.36 | 71.32 | [5] |

| [Cu(pic)₂(phen)]·H₂O | C₂₄H₁₈CuN₄O₅ | Monoclinic | - | 17.792(2) | 17.190(2) | - | - | - | - | [10] |

| [Cu(6-OHpic)₂(3-pic)₂] | C₂₄H₂₂CuN₄O₆ | - | - | - | - | - | - | - | - | [9] |

Table 2: Selected Bond Lengths for a this compound Complex

| Bond | Bond Length (Å) | Reference |

| Cu-O | 1.9625 | [5] |

| Cu-N | 1.9625 | [5] |

| Cu-O (axial) | 2.770 | [5] |

Spectroscopic Properties

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for confirming the coordination of the picolinate ligand to the copper ion. The coordination is evidenced by shifts in the characteristic vibrational frequencies of the carboxylate group. The asymmetric stretching vibration (νₐₛym(COO⁻)) and the symmetric stretching vibration (νₛym(COO⁻)) of the carboxylate group are particularly informative.[5][9] The appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹) is attributed to the formation of Cu-N and Cu-O bonds.[2][5]

Table 3: Characteristic IR Absorption Bands for this compound Complexes

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| ν(O-H) of water | ~3430 | [5] |

| ν(C-H) | ~3053 | [5] |

| νₐₛym(COO⁻) | ~1628 | [5] |

| νₐₛym(COO⁻) | 1668 | [9] |

| νₛym(COO⁻) | 1385 | [5] |

| νₛym(COO⁻) | 1320 | [9] |

| ν(Cu-N) | ~455 | [5] |

| ν(Cu-O) | ~420 | [5] |

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of copper(II) picolinate complexes typically show two main features. A strong absorption band in the UV region (around 270 nm) is assigned to a π-π* transition within the picolinate ligand.[8] A weaker, broad absorption band in the visible region (around 650-667 nm) is characteristic of the d-d transitions of the copper(II) ion.[8] The position and intensity of the d-d band can provide information about the coordination geometry around the copper center. For instance, a band around 15,290 cm⁻¹ (654 nm) is indicative of a distorted octahedral geometry due to the Jahn-Teller effect.[11]

Table 4: UV-Visible Absorption Data for this compound Complexes

| Transition | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| π-π* (picolinate) | 270 | ~4 x 10³ | [8] |

| d-d (Cu(II)) | 650-667 | 74-128 | [8] |

| Ligand-to-metal charge transfer | 370 | - | [3] |

| d-d (Cu(II)) | - (15,290 cm⁻¹) | - | [11] |

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of this compound complexes. For hydrated complexes, the initial weight loss upon heating typically corresponds to the removal of water molecules. The subsequent decomposition steps involve the loss of the organic ligands. For example, the complex [Cu(6-OHpic)₂(3-pic)₂] is stable up to approximately 60°C and then decomposes in two steps: first, the loss of the two 3-picoline molecules, followed by the decomposition of the 6-hydroxypicolinate ligands at higher temperatures.[9] The final residue at high temperatures is typically copper(II) oxide (CuO).[9]

Table 5: Thermal Decomposition Data for [Cu(6-OHpic)₂(3-pic)₂]

| Decomposition Step | Temperature Range (°C) | Observed Weight Loss (%) | Calculated Weight Loss (%) | Evolved Species | Reference |

| 1 | 60 - ~200 | 31.0 | 35.4 | 2 x 3-picoline | [9] |

| 2 | ~200 - 500 | 51.6 | 52.5 | 2 x 6-hydroxypicolinate | [9] |

Magnetic and Electrochemical Properties

Copper(II) picolinate complexes, with a d⁹ electron configuration, are paramagnetic. Magnetic susceptibility measurements can provide insights into the electronic structure and any magnetic interactions between copper centers in polynuclear complexes.[12] Some picolinate-bridged copper(II) chains exhibit antiferromagnetic interactions.[12]

Cyclic voltammetry (CV) studies can be used to investigate the redox behavior of these complexes. The voltammogram of a this compound complex can display quasi-reversible one-electron transfer processes corresponding to the Cu(II)/Cu(I) redox couple.[2]

Table 6: Magnetic and Electrochemical Data for Selected this compound Complexes

| Complex | Property | Value | Reference |

| Cu₂(L1)₄ | Exchange coupling parameter (J) | -0.59 cm⁻¹ | [12] |

| Cu₃(L2)₆ | Exchange coupling parameter (J) | -0.30 cm⁻¹ | [12] |

| This compound complex | Oxidation peak (Eₚₐ) | -0.618 V | [2] |

| Reduction peak (Eₚc) | -0.9117 V | [2] |

Biological Activity

Copper complexes, in general, have attracted significant attention for their potential biological applications, including antimicrobial, antioxidant, and anticancer activities.[13][14][15] Picolinic acid itself is a biologically important molecule that can chelate essential metal ions.[6] this compound complexes have been investigated for their interaction with DNA, showing good binding affinity and nuclease activity.[7] However, the biological activity can be complex, and in some cases, the complexes have shown decreased antimicrobial activity compared to the free ligand.[16] The coordination geometry and the nature of other ligands in the complex can significantly influence its metabolic stability and biological efficacy.[8]

Experimental Protocols

General Synthesis of Copper(II) Picolinate

A common laboratory-scale synthesis involves the following steps:

-

Dissolve picolinic acid in a suitable solvent (e.g., water or ethanol).[3]

-

Separately, dissolve a copper(II) salt (e.g., copper(II) acetate monohydrate) in the same solvent.[3]

-

Add the copper(II) salt solution to the picolinic acid solution while stirring.[3]

-

The reaction mixture is typically stirred for a period of time, sometimes with gentle heating, to ensure complete reaction.[3]

-

The resulting precipitate of copper(II) picolinate is collected by vacuum filtration, washed with the solvent to remove any unreacted starting materials, and then dried.[3]

X-ray Crystallography

Single crystals of the this compound complex are grown, often by slow evaporation of the solvent from the reaction mixture.

-

A suitable crystal is mounted on a diffractometer.

-

X-ray diffraction data are collected at a specific temperature.

-

The crystal structure is solved using direct methods and refined against F².[17]

Spectroscopic Measurements

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets or as a mull in mineral oil between NaCl plates.[3][9]

-

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra are recorded on a UV-Vis spectrophotometer. Solutions of the complexes are prepared in a suitable solvent (e.g., deionized water, ethanol) at known concentrations.[2][8]

Thermal Analysis

Thermogravimetric (TGA) and differential thermal analysis (DTA) are performed using a simultaneous TGA/DTA analyzer.

-

A small amount of the sample is placed in a crucible (e.g., aluminum).

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen flow).[9]

-

The weight loss and thermal events are recorded as a function of temperature.[9]

Visualizations

Caption: Workflow for the synthesis of this compound complexes.

Caption: Experimental workflow for physicochemical characterization.

References

- 1. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]

- 2. sjctni.edu [sjctni.edu]

- 3. odinity.com [odinity.com]

- 4. CN103613536A - Industrialized preparation method of 2-copper picolinate - Google Patents [patents.google.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. researchgate.net [researchgate.net]

- 7. Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Is Less More? Influence of the Coordination Geometry of Copper(II) Picolinate Chelate Complexes on Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. researchgate.net [researchgate.net]

- 11. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, structure and biological activity of copper(II) complexes with oxolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Geometry of Copper Picolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and geometry of copper(II) picolinate. It details the coordination chemistry, crystallographic data, and spectroscopic properties of this significant coordination compound. This document includes summaries of quantitative data, detailed experimental protocols for synthesis and characterization, and visualizations of the molecular structure to serve as a valuable resource for researchers in chemistry and drug development.

Introduction

Copper(II) picolinate, the coordination complex formed between the copper(II) ion and the picolinate ligand (the conjugate base of picolinic acid), is a compound of considerable interest in the fields of bioinorganic chemistry and pharmacology. Picolinic acid is a natural chelating agent found in the human body, and its complexes with essential metal ions like copper are studied for their potential therapeutic applications. Understanding the precise molecular structure and geometry of copper(II) picolinate is fundamental to elucidating its chemical reactivity, biological activity, and potential as a drug candidate. This guide synthesizes crystallographic and spectroscopic data to provide a detailed structural analysis of this complex.

Molecular Structure and Geometry

The predominant form of copper(II) picolinate is bis(picolinato)copper(II), which can exist in anhydrous or hydrated forms. The picolinate anion acts as a bidentate ligand, coordinating to the central copper(II) ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. This chelation forms a stable five-membered ring.

The coordination geometry around the copper(II) center is most commonly a distorted octahedron, often with water molecules occupying the axial positions in the hydrated form, such as in diaquabis(picolinato)copper(II), [Cu(pic)₂(H₂O)₂].[1] The equatorial positions are occupied by the nitrogen and oxygen atoms from the two picolinate ligands. This distortion from a perfect octahedral geometry is a consequence of the Jahn-Teller effect, which is common for d⁹ copper(II) complexes. Other coordination geometries, such as square planar and square pyramidal, have also been observed, depending on the presence of other ligands and the crystal packing forces.[2]

Crystallographic Data

Single-crystal X-ray diffraction studies have provided precise information on the bond lengths and angles within the copper picolinate molecule. For a hydrated this compound complex, formulated as [Cu(pic)₂(H₂O)], the crystal structure has been determined to be in the triclinic crystal system with the space group P-1.[1]

Table 1: Crystallographic Data for a Copper(II) Picolinate Complex [1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.1282(1) |

| b (Å) | 7.6475(1) |

| c (Å) | 9.2326(1) |

| α (°) | 74.84 |

| β (°) | 84.36 |

| γ (°) | 71.32 |

Table 2: Selected Bond Lengths for [Cu(pic)₂(H₂O)] [1]

| Bond | Bond Length (Å) |

| Cu-O (picolinate) | 1.9625 |

| Cu-N (picolinate) | 1.9625 |

| Cu-O (axial) | 2.770 |

Note: The original source provides identical bond lengths for Cu-O and Cu-N, which is unusual and may represent an average or a simplified representation. Typically, Cu-O and Cu-N bond lengths in such complexes are similar but not identical. The axial Cu-O distance is significantly longer, indicative of the Jahn-Teller distortion.

Molecular Visualization

The coordination environment of the copper(II) ion in a generic bis(picolinato)copper(II) complex can be visualized as follows:

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the coordination of the picolinate ligand and for probing the electronic structure of the copper(II) center.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for verifying the formation of the copper(II) picolinate complex. The coordination of the carboxylate group to the copper ion leads to characteristic shifts in the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group compared to the free picolinic acid. A broad band around 3430 cm⁻¹ is indicative of the O-H stretching vibrations of coordinated or lattice water molecules.[1] The coordination of the pyridine nitrogen is also reflected in shifts of the ring vibration modes.

Table 3: Key FTIR Absorption Bands for Copper(II) Picolinate [1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3430 | ν(O-H) of water |

| ~3053 | ν(C-H) of pyridine ring |

| ~1628 | νₐₛ(COO⁻) |

| ~1385 | νₛ(COO⁻) |

| ~455 | ν(Cu-N) |

| ~420 | ν(Cu-O) |

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of copper(II) picolinate provides insights into its electronic structure. In aqueous solution, the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, typically shows a broad absorption band with a maximum (λₘₐₓ) around 780-810 nm, corresponding to d-d transitions.[2][3] Upon chelation with picolinate, this band shifts. Additionally, a more intense band is often observed in the UV region, which is attributed to a ligand-to-metal charge transfer (LMCT) transition. For copper(II) picolinate, a peak at approximately 370 nm has been assigned to the charge transfer between the carboxylate group of the picolinate and the copper ion.[4]

Table 4: UV-Vis Absorption Data for Copper(II) Complexes

| Complex | λₘₐₓ (nm) | Assignment | Reference |

| [Cu(H₂O)₆]²⁺ | ~780-810 | d-d transition | [2][3] |

| Copper(II) picolinate | ~370 | Ligand-to-Metal Charge Transfer (LMCT) | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of copper(II) picolinate.

Synthesis of Copper(II) Picolinate

This protocol is adapted from literature procedures for the synthesis of copper(II) carboxylate complexes.[4]

Materials:

-

Copper(II) acetate monohydrate (Cu₂(CH₃CO₂)₄(H₂O)₂)

-

Picolinic acid (C₆H₅NO₂)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)

-

Drying oven or vacuum desiccator

Procedure:

-

Prepare a solution of picolinic acid (e.g., 2.0 mmol) in deionized water (e.g., 10 mL).

-

In a separate beaker, prepare a solution of copper(II) acetate monohydrate (e.g., 0.5 mmol) in deionized water (e.g., 10 mL).

-

Slowly add the copper(II) acetate solution to the picolinic acid solution while stirring continuously.

-

A blue precipitate of copper(II) picolinate will form.

-

Gently heat the mixture with continuous stirring for approximately 20-30 minutes to ensure complete reaction.

-

Allow the mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with several small portions of cold deionized water to remove any unreacted starting materials and byproducts.

-

Dry the product in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator to a constant weight.

X-ray Crystallography

The following outlines the general workflow for single-crystal X-ray diffraction analysis.

Workflow Diagram:

Procedure:

-

Crystal Growth: Grow single crystals of copper(II) picolinate suitable for X-ray diffraction. This is typically achieved by slow evaporation of the solvent from a dilute solution of the synthesized complex, or by slow cooling of a saturated solution.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map, from which the positions of the atoms can be determined.

-

Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to obtain the best fit between the calculated and observed diffraction data.

-

Validation and Analysis: The final crystal structure is validated to ensure its quality and then analyzed to determine bond lengths, bond angles, and other geometric parameters.

FTIR Spectroscopy

Procedure:

-

Sample Preparation: Prepare a solid sample for analysis. This is commonly done by grinding a small amount of the copper(II) picolinate with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet. Alternatively, a mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the KBr pellet or salt plates without the sample.

-

Sample Spectrum: Record the FTIR spectrum of the prepared sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known values for the functional groups present in the complex.

UV-Vis Spectroscopy

Procedure:

-

Solution Preparation: Prepare a dilute solution of copper(II) picolinate in a suitable solvent (e.g., deionized water or ethanol) of a known concentration.

-

Blank Spectrum: Fill a cuvette with the pure solvent and record a blank spectrum to use as a baseline.

-

Sample Spectrum: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-900 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and relate them to the electronic transitions (d-d and charge transfer) of the complex.

Conclusion

The molecular structure and geometry of copper(II) picolinate are well-defined, with the picolinate ligand acting as a bidentate chelate. The coordination environment around the copper(II) ion is typically a distorted octahedron, a feature that is critical to its chemical and biological properties. The combination of X-ray crystallography and spectroscopic methods provides a detailed and consistent picture of its structure. This technical guide offers a foundational understanding and practical protocols for researchers working with this important coordination compound, facilitating further investigations into its applications in drug development and other scientific disciplines.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. psecommunity.org [psecommunity.org]

- 3. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 4. odinity.com [odinity.com]

The Biological Role of Copper Picolinate in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper is an essential trace mineral vital for a myriad of physiological and cellular processes. Its bioavailability is paramount for maintaining homeostasis and ensuring the proper function of numerous cuproenzymes. Copper picolinate, a chelated form of copper bound to picolinic acid, has garnered attention for its potential to enhance copper absorption and cellular uptake. This technical guide provides an in-depth exploration of the biological role of this compound at the cellular level, consolidating current scientific understanding of its absorption, impact on enzymatic activity, and involvement in signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key cellular mechanisms.

Introduction

Copper's significance in biological systems stems from its ability to exist in two primary oxidation states, Cu¹⁺ (cuprous) and Cu²⁺ (cupric), enabling it to participate in vital redox reactions. It serves as a critical cofactor for enzymes involved in cellular respiration, antioxidant defense, neurotransmitter synthesis, and connective tissue formation. However, the efficacy of copper supplementation is largely dependent on its chemical form, which dictates its solubility, absorption, and subsequent bioavailability.

Picolinic acid, a natural chelator and a metabolite of the amino acid tryptophan, is known to form stable complexes with divalent metal ions, including copper. This chelation is believed to facilitate the transport of minerals across biological membranes, thereby increasing their absorption. This guide will delve into the specific cellular processes influenced by copper when delivered in the form of this compound.

Cellular Uptake and Bioavailability of this compound

The intestinal absorption of copper is a complex process involving various transporters. While specific quantitative data on the bioavailability of this compound in humans is limited, studies on related compounds and the known properties of picolinic acid provide valuable insights. Picolinic acid is thought to enhance mineral absorption by forming a neutral, lipid-soluble complex that can more readily traverse the lipid bilayers of enterocytes.

One study investigating a macrocyclic copper complex containing a picolinate derivative found that the intracellular copper concentration was approximately 1.4 times higher than the extracellular concentration, suggesting efficient cellular uptake. While not directly measuring intestinal absorption, this indicates that the picolinate ligand can facilitate the transport of copper into cells.

Table 1: Comparative Bioavailability of Different Copper Forms (Conceptual)

| Copper Form | Animal Model | Relative Bioavailability (%) | Reference |

| Copper Proteinate | Cattle | Similar to Copper Sulfate (in absence of high molybdenum) | [1] |

| Copper Carbonate | Cattle | Lower liver copper concentrations than other sources | [1] |

| Copper Glycinate | Beef Steers | 82% relative to Copper Sulfate (in the presence of antagonists) | [2] |

| This compound | Human/Animal | Data not available in direct comparative studies | - |

Note: This table is conceptual and highlights the type of data required. Specific comparative bioavailability data for this compound in humans is a key area for future research.

Role in Cellular Processes and Enzymatic Function

Copper is a catalytic component of several essential enzymes. The enhanced delivery of copper via picolinate chelation is expected to positively impact the activity of these cuproenzymes.

Antioxidant Defense: Superoxide Dismutase (SOD)

Copper-zinc superoxide dismutase (Cu/Zn SOD) is a critical antioxidant enzyme that catalyzes the dismutation of superoxide radicals, protecting cells from oxidative damage. The activity of SOD is dependent on the availability of both copper and zinc. Enhanced cellular copper uptake from this compound could potentially lead to increased SOD activity, thereby bolstering the cell's antioxidant capacity.

Connective Tissue Formation: Lysyl Oxidase (LOX)

Lysyl oxidase is a copper-dependent enzyme responsible for the cross-linking of collagen and elastin, which is essential for the integrity and elasticity of connective tissues. Studies have shown that dietary copper levels directly influence the functional activity of lysyl oxidase.[3] It is hypothesized that copper is incorporated into the apoenzyme in a post-translational modification step within the secretory pathway.[3][4] By providing a more bioavailable source of copper, this compound may support optimal lysyl oxidase activity, contributing to healthy connective tissue.

Table 2: Key Cuproenzymes and the Potential Impact of this compound

| Enzyme | Cellular Function | Potential Impact of Enhanced Copper Bioavailability |

| Cytochrome c oxidase | Cellular respiration, ATP production | Increased efficiency of the electron transport chain |

| Superoxide dismutase (Cu/Zn SOD) | Antioxidant defense | Enhanced protection against oxidative stress |

| Lysyl oxidase | Collagen and elastin cross-linking | Improved connective tissue strength and elasticity |

| Dopamine β-hydroxylase | Neurotransmitter synthesis (dopamine to norepinephrine) | Support for normal neurological function |

| Tyrosinase | Melanin production | Involvement in pigmentation processes |

| Ceruloplasmin | Iron metabolism, copper transport | Regulation of iron homeostasis |

Involvement in Cellular Signaling Pathways

The direct impact of this compound on specific signaling pathways is an emerging area of research. However, the individual roles of copper and picolinic acid suggest potential interactions with key cellular signaling cascades.

Copper itself is known to be a modulator of various signaling pathways, including those involved in cell proliferation and inflammation. Picolinic acid has been shown to act as a "second signal" in the activation of macrophages, a critical process in the immune response.[5] Furthermore, studies on chromium picolinate have demonstrated the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. Given that picolinic acid is the common component, it is plausible that it could influence similar pathways when chelated with copper.

Based on the available evidence, a hypothetical signaling pathway involving this compound could be initiated by its enhanced cellular uptake. The increased intracellular copper could directly or indirectly influence downstream signaling molecules, potentially through the modulation of kinase activity or the generation of reactive oxygen species (ROS) as signaling intermediates. Picolinic acid, once dissociated or as part of the complex, might independently interact with cellular components to modulate signaling.

Mandatory Visualizations

Caption: Cellular uptake and dissociation of this compound.

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted to specifically investigate the biological effects of this compound.

In Vitro Bioavailability Assessment using Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established in vitro model for studying intestinal absorption of nutrients.

Objective: To determine the transport and uptake of copper from this compound across a Caco-2 cell monolayer.

Methodology:

-

Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports in a bicameral chamber system, allowing for the separation of apical (representing the intestinal lumen) and basolateral (representing the bloodstream) compartments. Cells are grown for 21 days to allow for differentiation into a polarized monolayer with enterocyte-like characteristics.

-

Monolayer Integrity: The integrity of the Caco-2 monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

-

Treatment: A solution containing this compound is added to the apical chamber. Control wells will contain equimolar concentrations of other copper forms (e.g., copper sulfate) and a no-copper control.

-

Sample Collection: Aliquots are collected from the basolateral chamber at various time points to measure the amount of copper that has been transported across the cell monolayer.

-

Cellular Uptake: At the end of the experiment, cells are washed and lysed to determine the intracellular copper concentration.

-

Quantification: Copper concentrations in the collected samples and cell lysates are measured using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

In Vivo Copper Absorption Study using a Rat Model

Animal models provide a more complex physiological system to study nutrient absorption.

Objective: To compare the in vivo absorption of copper from this compound with other copper sources.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used. The animals are acclimatized and may be fed a copper-deficient diet for a period to deplete copper stores, which can enhance the sensitivity of the absorption measurement.

-

Dosing: Rats are divided into groups and administered a single oral dose of a copper compound (e.g., this compound, copper sulfate) or a vehicle control via gavage.

-

Sample Collection: Blood samples are collected at various time points post-dosing to measure plasma copper concentrations. Feces and urine may also be collected to perform a balance study. At the end of the study, tissues such as the liver and kidneys are collected to determine copper accumulation.

-

Quantification: Copper levels in plasma, tissues, feces, and urine are determined by AAS or ICP-MS.

Enzyme Activity Assays

Objective: To determine the effect of this compound supplementation on the activity of specific cuproenzymes.

Methodology:

-

Cell Culture or Animal Model: Cells (e.g., fibroblasts for lysyl oxidase) are cultured in media supplemented with this compound or a control copper source. Alternatively, tissues from animals supplemented with different copper forms are used.

-

Enzyme Extraction: Cells or tissues are homogenized, and the enzyme of interest is extracted and partially purified.

-

Activity Assay: The activity of the specific enzyme (e.g., SOD, lysyl oxidase) is measured using a spectrophotometric or fluorometric assay. For example, SOD activity can be measured by its ability to inhibit the reduction of nitroblue tetrazolium (NBT). Lysyl oxidase activity can be measured by the oxidative deamination of a substrate, leading to the production of hydrogen peroxide, which can be quantified.

-

Data Analysis: Enzyme activity is normalized to the total protein content of the sample.

Conclusion and Future Directions

This compound presents a promising avenue for enhancing copper bioavailability and, consequently, supporting the numerous cellular processes that depend on this essential mineral. The chelation of copper with picolinic acid is thought to facilitate its absorption and cellular uptake, leading to a more efficient delivery to cuproenzymes and potential modulation of cellular signaling pathways.

While the existing body of research provides a strong theoretical framework for the benefits of this compound, there is a clear need for more direct and quantitative evidence. Future research should focus on:

-

Comparative Bioavailability Studies: Head-to-head studies in human subjects comparing the bioavailability of this compound to other common copper supplements like copper sulfate and copper gluconate.

-

Enzyme Kinetics: Detailed kinetic studies to quantify the impact of this compound on the activity of key cuproenzymes.

-

Signaling Pathway Elucidation: In-depth molecular studies to identify and characterize the specific signaling pathways directly modulated by this compound.

-

Clinical Trials: Well-controlled clinical trials to evaluate the efficacy of this compound in addressing copper deficiency and its potential therapeutic applications in conditions associated with impaired copper metabolism.

By addressing these research gaps, a more complete understanding of the biological role of this compound in cellular processes can be achieved, paving the way for its optimized use in nutrition and medicine.

References

- 1. Bioavailability of copper proteinate and copper carbonate relative to copper sulfate in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relative bioavailability of organic bis-glycinate bound copper relative to inorganic copper sulfate in beef steers fed a high antagonist growing diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper, lysyl oxidase, and extracellular matrix protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 5. Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antimicrobial Mechanism of Action of Copper Picolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper picolinate, a coordination complex of copper and picolinic acid, has demonstrated significant antimicrobial properties against a broad spectrum of bacteria. This technical guide synthesizes the current understanding of its mechanism of action, drawing from research on copper compounds and related metal complexes. The primary antimicrobial activities of this compound are multifaceted, involving a combination of oxidative stress induction, cell membrane disruption, enzyme inhibition, and DNA damage. This document provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key pathways and workflows.

Core Antimicrobial Mechanisms of this compound

The antimicrobial efficacy of this compound is not attributed to a single mode of action but rather a synergistic cascade of events that overwhelm microbial defense systems. The lipophilic nature of the picolinate ligand is thought to facilitate the transport of copper ions across the microbial cell membrane, leading to a toxic accumulation of copper within the cell. Once inside, copper participates in several destructive processes.

Induction of Oxidative Stress

A primary mechanism of copper-induced toxicity is the generation of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). Through Fenton-like reactions, intracellular copper ions catalyze the conversion of H₂O₂ into highly reactive hydroxyl radicals.

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻

This surge in ROS leads to widespread oxidative damage to vital cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.

Cell Membrane Damage

This compound can directly interact with and disrupt the integrity of the microbial cell membrane. This is believed to occur through two main processes:

-

Lipid Peroxidation: The generated ROS can attack the polyunsaturated fatty acids in the cell membrane, initiating a chain reaction of lipid peroxidation. This process damages the membrane structure, leading to increased permeability and leakage of essential intracellular components.

-

Protein Inactivation: Copper ions can bind to sulfhydryl groups (-SH) in membrane proteins, leading to their denaturation and inactivation. This disrupts crucial membrane functions such as transport and energy production.

Enzyme Inhibition

Copper ions are known to inhibit a wide range of microbial enzymes, disrupting critical metabolic pathways. Key targets include:

-

Iron-Sulfur Cluster Proteins: Copper can displace iron from the iron-sulfur clusters of essential enzymes, such as those involved in the electron transport chain and amino acid biosynthesis. This inactivation of vital metabolic enzymes severely impairs cellular function.

-

Respiratory Chain Enzymes: Copper complexes have been shown to inhibit components of the bacterial respiratory chain, such as NADH dehydrogenases, leading to a collapse of the proton motive force and a shutdown of cellular energy production.

-

Other Essential Enzymes: Copper can bind to active sites or allosteric sites of various other enzymes, inhibiting their function and disrupting pathways like glycolysis and DNA replication.

DNA Damage

The generated ROS can cause significant damage to microbial DNA, leading to mutations and cell death. This damage can manifest as single- and double-strand breaks, as well as modifications to DNA bases.

Data Presentation: Antimicrobial Activity of this compound

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various bacterial strains, providing a quantitative measure of its antimicrobial potency.

| Bacterial Strain | MIC (mg/mL) | Reference |

| Staphylococcus aureus | 0.5 | [1][2] |

| Proteus vulgaris | 0.5 | [1][2] |

| Micrococcus luteus | 0.5 | [1][2] |

| Lactococcus lactis | 0.5 | [1][2] |

| Escherichia coli | 0.5 | [1][2] |

| Serratia marcescens | 0.5 | [1][2] |

| Proteus mirabilis | 0.5 | [1][2] |

| Klebsiella pneumoniae | 1.0 | [1][2] |

| Enterobacter cloacae | 1.5 | [1][2] |

| Bacillus cereus | 2.0 | [1][2] |

| Bacillus subtilis | 2.0 | [1][2] |

Mandatory Visualizations

Signaling Pathways and Mechanisms

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Workflows

Caption: Experimental workflow for mechanism of action studies.

Experimental Protocols

This section provides detailed methodologies for key experiments to elucidate the antimicrobial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution Method

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile distilled water) at a concentration of 10 mg/mL.

-

Preparation of Microtiter Plate: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of the this compound stock solution to well 1.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Assessment of Reactive Oxygen Species (ROS) Production

Method: 2',7'-Dichlorofluorescin Diacetate (DCFDA) Assay

-

Bacterial Culture Preparation: Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth medium.

-

Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with sterile phosphate-buffered saline (PBS, pH 7.4).

-

DCFDA Loading: Resuspend the bacterial pellet in PBS containing 10 µM DCFDA. Incubate the suspension in the dark at 37°C for 30 minutes to allow the probe to diffuse into the cells.

-

Washing: Centrifuge the cells to remove the excess DCFDA and resuspend the pellet in fresh PBS.

-

Exposure to this compound: Aliquot the DCFDA-loaded cell suspension into a 96-well black, clear-bottom microtiter plate. Add varying concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC). Include a positive control (e.g., H₂O₂) and a negative control (untreated cells).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader. Record measurements at regular intervals (e.g., every 15 minutes) for a desired period (e.g., 2 hours).

-

Data Analysis: Plot the fluorescence intensity over time for each treatment. An increase in fluorescence indicates an increase in intracellular ROS levels.

Evaluation of Cell Membrane Damage

Method: Propidium Iodide (PI) Staining Assay

-

Bacterial Culture and Treatment: Grow the bacterial strain to the mid-logarithmic phase. Expose the culture to different concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) for a specific duration (e.g., 1-2 hours). Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with sterile PBS.

-

PI Staining: Resuspend the cell pellet in PBS to the original volume. Add propidium iodide to a final concentration of 1 µg/mL.

-

Incubation: Incubate the cell suspension in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells using either fluorescence microscopy or flow cytometry.

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a rhodamine filter set. Cells with damaged membranes will appear red, while cells with intact membranes will not be fluorescent.

-

Flow Cytometry: Analyze the cell population using a flow cytometer with an excitation laser at 488 nm and an emission filter for red fluorescence (typically >600 nm). Quantify the percentage of PI-positive (damaged) cells.

-

Assessment of DNA Damage

Method: Agarose Gel Electrophoresis

-

Bacterial Culture and Treatment: Grow a larger volume of bacterial culture (e.g., 50 mL) to the mid-logarithmic phase. Treat the culture with this compound at its MIC for a defined period (e.g., 4 hours).

-

Genomic DNA Extraction: Harvest the bacterial cells and extract the genomic DNA using a standard bacterial genomic DNA extraction kit or protocol (e.g., phenol-chloroform extraction).

-

DNA Quantification: Quantify the concentration and purity of the extracted DNA using a spectrophotometer (A260/A280 ratio).

-

Agarose Gel Electrophoresis:

-

Prepare a 1% (w/v) agarose gel in 1x TAE buffer containing a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe).

-

Load equal amounts of genomic DNA (e.g., 1-2 µg) from the treated and untreated samples into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.

-

-

Visualization and Analysis: Visualize the DNA bands under UV light. DNA fragmentation in the treated sample will appear as a smear or as DNA fragments of lower molecular weight compared to the intact genomic DNA band in the untreated control.

Enzyme Inhibition Assay

Method: General Spectrophotometric Enzyme Assay

-

Enzyme and Substrate Selection: Choose a specific microbial enzyme that is a potential target for this compound (e.g., a key enzyme in a metabolic pathway). Obtain the purified enzyme and its corresponding substrate.

-

Assay Buffer Preparation: Prepare an appropriate assay buffer that maintains the optimal pH and ionic strength for the enzyme's activity.

-

Reaction Mixture Preparation: In a cuvette or microplate well, prepare the reaction mixture containing the assay buffer, the enzyme at a fixed concentration, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with this compound for a short period (e.g., 5-10 minutes) at the optimal temperature for the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Measurement of Enzyme Activity: Monitor the rate of the reaction by measuring the change in absorbance over time at a specific wavelength using a spectrophotometer or microplate reader. The wavelength will depend on the substrate and product of the reaction.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of enzyme inhibition versus the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Conclusion

The antimicrobial action of this compound is a complex process involving multiple, concurrent mechanisms that ultimately lead to microbial cell death. The primary modes of action include the catalytic generation of reactive oxygen species, leading to extensive oxidative damage; the direct disruption of cell membrane integrity; the inhibition of essential enzymes, particularly those involved in respiration and metabolism; and damage to genomic DNA. The picolinate ligand likely enhances the efficacy of copper by facilitating its transport into the microbial cell. A thorough understanding of these mechanisms, as detailed in this guide, is crucial for the rational design and development of new copper-based antimicrobial agents to combat the growing threat of antibiotic resistance. Further research employing transcriptomic and proteomic approaches will be invaluable in identifying the specific signaling pathways and molecular targets of this compound, providing a more complete picture of its antimicrobial prowess.

References

The Insulin-Mimetic Role of Copper Picolinate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of copper picolinate's role in mimicking insulin activity. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its hypoglycemic effects and explores its putative molecular mechanisms of action. While direct evidence for the signaling pathways of this compound is still emerging, this paper draws upon research on related copper complexes and the well-established insulin-mimetic properties of other metallopicolinates to propose a potential mechanism.

Introduction: The Therapeutic Potential of Copper Complexes in Diabetes

Diabetes mellitus is a global health crisis characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The therapeutic potential of metal complexes as insulin-mimetic agents has been an area of active research. Vanadium and chromium picolinates, in particular, have been extensively studied for their ability to improve glucose homeostasis. Recent evidence suggests that copper complexes, including this compound, may also exert significant antidiabetic effects. This guide focuses on the available scientific evidence for this compound's insulin-mimetic properties and its potential mechanisms of action.

In Vivo and In Vitro Evidence of Insulin-Mimetic Activity

A pivotal study demonstrated the hypoglycemic effects of a Cu(II)-picolinate complex, referred to as Cu(pa)2, in a streptozotocin (STZ)-induced diabetic mouse model. The study revealed that Cu(pa)2 exhibited a more potent blood glucose-lowering effect compared to the well-characterized insulin-mimetic compound, vanadyl picolinate (VO(pa)2)[1].

In vitro studies have corroborated these findings, showing that this compound inhibits the release of free fatty acids (FFA) from isolated rat adipocytes, a key indicator of insulin-like activity[1].

Table 1: Summary of In Vivo Hypoglycemic Effects of this compound

| Compound | Animal Model | Route of Administration | Key Finding | Reference |

| Cu(II)-picolinate (Cu(pa)2) | STZ-induced diabetic mice | Intraperitoneal injection | Higher hypoglycemic effect than VO(pa)2 | [1] |

Table 2: Summary of In Vitro Insulin-Mimetic Activity of this compound

| Compound | Cell Model | Assay | Key Finding | Reference |

| Cu(II)-picolinate (Cu(pa)2) | Isolated rat adipocytes | Inhibition of FFA release | Potent inhibition of FFA release | [1] |

Putative Mechanism of Action: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

While direct studies on the signaling pathway of this compound are limited, a compelling body of evidence on other copper complexes suggests a likely mechanism of action: the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a major negative regulator of the insulin signaling cascade. It dephosphorylates and thereby deactivates the insulin receptor (IR) and its primary downstream target, Insulin Receptor Substrate 1 (IRS-1). Inhibition of PTP1B would, therefore, prolong the phosphorylated, active state of these key signaling molecules, amplifying the insulin signal.

Several studies have shown that various copper complexes are potent inhibitors of PTP1B[2][3][4]. This inhibitory action is a plausible explanation for the observed insulin-mimetic effects of this compound.

Caption: Putative mechanism of this compound's insulin-mimetic action via PTP1B inhibition.

Further downstream, the activation of the PI3K/Akt pathway is a critical step in insulin signaling, leading to the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane of muscle and adipose cells. While one study has shown that copper ions can activate the PI3K/Akt pathway independently of the insulin receptor, there is currently no direct evidence to suggest that this compound induces GLUT4 translocation[5]. In fact, some evidence suggests elevated copper levels do not promote this critical step in glucose uptake.

Experimental Protocols

To further elucidate the precise mechanism of this compound, the following experimental approaches are recommended.

In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Rodents

This is the standard model for inducing Type 1 diabetes to test hypoglycemic agents.

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

-

Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 65 mg/kg for rats) dissolved in a citrate buffer.

-

Confirmation of Diabetes: Blood glucose levels are monitored. Animals with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.

-

Treatment: Administration of this compound at various doses via oral gavage or intraperitoneal injection.

-

Outcome Measures: Monitoring of blood glucose levels, insulin levels, and markers of glucose and lipid metabolism.

Caption: Experimental workflow for in vivo testing of this compound.

In Vitro Model: Isolated Rat Adipocytes

This model is used to assess direct insulin-mimetic effects on fat cells.

-

Adipocyte Isolation: Epididymal fat pads are removed from rats and digested with collagenase to isolate adipocytes.

-

Assay: The isolated adipocytes are incubated with epinephrine to stimulate lipolysis (FFA release).

-

Treatment: The cells are co-incubated with varying concentrations of this compound.

-

Outcome Measure: The concentration of FFA in the incubation medium is measured. A reduction in FFA release in the presence of this compound indicates insulin-mimetic activity.

Caption: Workflow for the in vitro Free Fatty Acid (FFA) release assay.

Future Research Directions

The current body of research strongly suggests that this compound is a promising insulin-mimetic agent. However, to fully understand its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Direct assessment of PTP1B inhibition by this compound: Determining the IC50 value and the mode of inhibition.

-

Investigation of the insulin signaling cascade: Quantifying the effect of this compound on the phosphorylation status of the insulin receptor, IRS-1, and Akt in relevant cell lines (e.g., L6 myotubes, 3T3-L1 adipocytes).

-

GLUT4 translocation studies: Directly measuring the effect of this compound on the translocation of GLUT4 to the plasma membrane in muscle and fat cells.

-

Comparative studies: Head-to-head comparisons with chromium and vanadium picolinates to understand the relative potency and potential differences in mechanisms of action.

Conclusion

This compound has demonstrated significant hypoglycemic and insulin-mimetic activity in preclinical studies. While the precise molecular mechanism remains to be fully elucidated, the inhibition of PTP1B presents a strong and plausible pathway for its action. The data presented in this technical guide underscores the potential of this compound as a novel therapeutic agent for the management of diabetes and highlights the critical need for further research to unravel its detailed signaling mechanisms.

References

- 1. ndineuroscience.com [ndineuroscience.com]

- 2. Potent inhibition of protein tyrosine phosphatase 1B by copper complexes: implications for copper toxicity in biological systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Streptozotocin‐Induced Diabetic Models in Mice and Rats | Semantic Scholar [semanticscholar.org]

- 5. Copper ions strongly activate the phosphoinositide-3-kinase/Akt pathway independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Copper Picolinate: A Comprehensive Review of its Therapeutic Potential

Introduction

Copper is an essential trace element vital for a myriad of physiological processes, including cellular respiration, neurotransmission, and antioxidant defense. Its therapeutic applications have been explored for centuries, and modern coordination chemistry has sought to enhance its bioavailability and target specificity. Copper picolinate, a chelate of divalent copper with picolinic acid, has emerged as a compound of significant interest. Picolinic acid, a metabolite of tryptophan, is a natural chelator that facilitates mineral absorption in the small intestine. This enhanced bioavailability, coupled with the intrinsic biological activity of copper, positions this compound as a promising candidate for various therapeutic interventions. This technical guide provides an in-depth review of the current scientific literature on the therapeutic potential of this compound, focusing on its applications in metabolic disorders, oncology, and neurodegenerative diseases.

Antidiabetic and Insulin-Mimetic Properties

Preclinical evidence strongly suggests that this compound possesses significant insulin-mimetic and antidiabetic properties. The primary mechanism is believed to be the activation of key signaling pathways that regulate glucose metabolism.

Mechanism of Action: PI3K/Akt Signaling Pathway

The insulin-mimetic effects of copper ions are hypothesized to stem from their ability to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a central pathway in mediating insulin's effects on target cells.[1] Upon activation, this pathway orchestrates a series of downstream events that promote glucose uptake and utilization.

Copper (II) ions have been shown to strongly enhance PI3K activity, leading to the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[2] Activated Akt then phosphorylates downstream targets, which in turn:

-

Promotes Glucose Uptake: Facilitates the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and adipose tissues, thereby increasing glucose entry into the cell.[3]

-

Enhances Glycogen Synthesis: Phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK3), which relieves its inhibition of Glycogen Synthase (GS), promoting the conversion of glucose into glycogen for storage in the liver and muscles.[3]

This activation of the PI3K/Akt pathway by copper appears to be a crucial molecular mechanism underlying its insulin-like effects.[1]

Preclinical Data

Studies have demonstrated the efficacy of copper(II) picolinate, denoted as Cu(pa)₂, in both in vitro and in vivo models of diabetes.

| Compound/Complex | Model System | Key Finding | Reference |

| Cu(pa)₂ | Isolated rat adipocytes | Higher inhibitory effect on epinephrine-induced free fatty acid release compared to VO(pa)₂. IC₅₀ = 0.24 mM. | [4] |

| Cu(pa)₂ | STZ-induced diabetic mice | Exhibited a higher hypoglycemic effect than the VO(pa)₂ complex after a single intraperitoneal injection. | [4][5] |

| Mn(pa)₃ | Isolated rat adipocytes | Higher inhibitory activity on free fatty acid release than its respective metal ion. IC₅₀ = 0.22 mM. | [4] |

| VO(pa)₂ | Isolated rat adipocytes | Reference compound. IC₅₀ = 0.49 mM. | [4] |

Experimental Protocol: In Vivo Antidiabetic Activity in STZ-Induced Diabetic Mice

This protocol is a representative model based on methodologies described in the literature for evaluating antidiabetic agents.[4][6]

-

Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old) are used.

-

Induction of Diabetes:

-

Animals are fasted overnight.

-

A single intraperitoneal (i.p.) injection of Streptozotocin (STZ), freshly dissolved in citrate buffer (0.1 M, pH 4.5), is administered at a dose of 45-65 mg/kg body weight.

-

Control animals receive an injection of the citrate buffer vehicle alone.

-

After 72 hours, blood is collected from the tail vein, and glucose levels are measured. Animals with fasting blood glucose levels >200 mg/dL are considered diabetic and selected for the study.

-

-

Treatment Protocol:

-

Diabetic animals are divided into groups (n=6-8 per group): Diabetic Control, this compound-treated, and Positive Control (e.g., Glibenclamide or a reference metallodrug like VO(pa)₂).

-

This compound is dissolved in a suitable vehicle (e.g., saline or water) and administered via a single i.p. injection or daily oral gavage for a period of 14-21 days.

-

-

Data Collection and Analysis:

-

Body weight and fasting blood glucose levels are monitored at regular intervals (e.g., day 0, 7, 14, 21).

-

At the end of the study, animals are euthanized, and blood is collected for analysis of serum insulin, HbA1c, and lipid profiles (total cholesterol, triglycerides, HDL, LDL).

-

Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Tukey's test) to compare treated groups with the diabetic control.

-

Anticancer Potential

Copper's role in oncology is multifaceted; it is essential for tumor growth and angiogenesis, making it a therapeutic target.[7] Copper complexes, including those with picolinate derivatives, are being extensively investigated as anticancer agents. They can induce cytotoxicity in cancer cells through various mechanisms, often with greater efficacy and potentially lower toxicity than traditional platinum-based drugs.[8]

Mechanism of Action: ROS-Mediated Apoptosis

A primary anticancer mechanism of copper complexes is the catalytic generation of intracellular Reactive Oxygen Species (ROS).[9] This process involves the redox cycling of copper between its Cu(II) and Cu(I) states, often facilitated by endogenous reducing agents like glutathione (GSH).[10]

-

ROS Generation: The Cu(II)-picolinate complex enters the cell. Intracellular reductants reduce Cu(II) to Cu(I).

-

Fenton-like Reactions: Cu(I) reacts with molecular oxygen and hydrogen peroxide to produce highly cytotoxic ROS, such as superoxide radicals (O₂•⁻) and hydroxyl radicals (•OH).[10]

-

Oxidative Stress: The surge in ROS overwhelms the cell's antioxidant defenses, leading to severe oxidative stress.

-

Apoptosis Induction: Oxidative stress triggers multiple pro-apoptotic signaling pathways:

-

Mitochondrial Pathway: ROS causes mitochondrial membrane permeabilization, leading to the release of cytochrome c, which activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[11][12]

-

MAPK Pathway: ROS can activate stress-related kinases like JNK and p38, which promote apoptosis.[12][13]

-

NF-κB Inhibition: The disulfiram-copper complex has been shown to inhibit the anti-apoptotic NF-κB pathway, further sensitizing cells to apoptosis.[12]

-

Preclinical Data

Numerous studies have evaluated the cytotoxicity of various copper complexes against a panel of human cancer cell lines. While data specifically for the simple copper(II) bis-picolinate is limited in recent anticancer screens, related complexes show significant activity.

| Complex Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Cu(II) with 3-(4-chloro-3-nitrophenyl)thiourea | SW480 (Colon) | 3.9 ± 0.8 | [14] |

| Cu(II) with 3-(4-chloro-3-nitrophenyl)thiourea | PC3 (Prostate) | 4.3 ± 0.5 | [14] |

| Cu(II) with quinazolinone Schiff base (Cu-L1) | A549 (Lung) | 1.11 ± 0.01 | [15] |

| Cu(II) with quinazolinone Schiff base (Cu-L2) | MCF-7 (Breast) | 0.64 ± 0.07 | [15] |

| Cisplatin (Reference) | A549 (Lung) | ~126 | [15] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[8]

-

Cell Culture:

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Cells are seeded into 96-well microplates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere for 24 hours.

-

The culture medium is replaced with fresh medium containing various concentrations of the this compound complex (e.g., from 0.1 to 100 µM). A vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Cisplatin) are included.

-

Plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Role in Neurodegenerative Diseases

The brain is a copper-rich organ, and disruption of copper homeostasis is a key feature in several neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD).[16] Copper ions can directly interact with amyloidogenic proteins, such as amyloid-beta (Aβ) and alpha-synuclein (αSyn), influencing their aggregation and toxicity.[17][18]

Mechanism of Action: Modulation of Protein Aggregation

Copper's interaction with amyloidogenic proteins is complex and can have dual effects.

-

Aβ in Alzheimer's Disease: Copper(II) ions bind with high affinity to the Aβ peptide.[16] This binding can promote Aβ aggregation and the formation of β-sheet structures, which are characteristic of amyloid plaques.[16] The Cu-Aβ complex is also redox-active and can generate ROS, contributing to oxidative stress and neurotoxicity.[19]

-

α-Synuclein in Parkinson's Disease: Copper can bind to the N-terminus of αSyn and trigger its aggregation.[17][20] The presence of copper can lead to structural changes in the peptide, enhancing the formation of toxic oligomers and fibrils that constitute Lewy bodies.[18]

The therapeutic strategy in this context is not necessarily to administer this compound but to understand these fundamental interactions to design molecules (like copper chelators or chaperones) that can restore copper homeostasis. However, in cases of copper deficiency-induced neurological symptoms, supplementation with a highly bioavailable form like this compound could be beneficial.[21]

Clinical Data

Currently, there are no large-scale clinical trials specifically investigating this compound for the treatment of primary neurodegenerative diseases like AD or PD. Clinical studies involving copper have primarily focused on supplementation for deficiency states or as part of a multi-nutrient formula.

| Study Type | Population | Intervention | Key Finding | Reference |

| Clinical Trial | 15 adults with copper deficiency | 12 months of copper supplementation | Significant improvement in functional activities of daily living (ADLs). | [21] |

| Randomized Trial | Healthy adults | 2 mg/day copper (as glycinate) for 8 weeks | Raised activities of copper enzymes (SOD1, ceruloplasmin) but did not consistently improve cardiovascular health markers. | [22] |

| Randomized Trial | Prediabetic adults | Combination supplement including Zinc, Chromium, Vitamin C, and Copper | Ongoing study to investigate improvement in glucose profile and reduction of T2DM risk. | [23] |

Pharmacokinetics and Bioavailability

A major advantage of this compound is its purported enhanced bioavailability compared to inorganic copper salts. Picolinic acid acts as a highly efficient ligand, forming a stable, neutral complex with copper that can be more readily absorbed across the intestinal wall. While specific pharmacokinetic parameters for this compound in humans are not well-documented in publicly available literature, studies on other picolinate mineral complexes provide insights. For instance, research on chromium picolinate suggests the complex has a relatively short lifetime in vivo (less than a day), indicating that the mineral is likely released from the picolinate carrier to become metabolically active.[24] Further research is critically needed to establish a detailed ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound to optimize dosing and therapeutic strategies.

Conclusion and Future Directions

This compound demonstrates considerable therapeutic potential across a spectrum of diseases, primarily driven by the biological activity of copper and the enhanced bioavailability afforded by the picolinate ligand.

-

In Diabetes: Its insulin-mimetic properties, mediated through the PI3K/Akt pathway, are strongly supported by preclinical data, positioning it as a potential alternative or adjunct therapy for managing hyperglycemia.

-

In Cancer: The ability of copper complexes to induce ROS-mediated apoptosis presents a compelling strategy for cancer treatment. Further development of picolinate-based copper complexes could yield novel therapeutics with high efficacy and improved safety profiles.

-

In Neurodegeneration: While its direct role as a treatment is unclear, understanding the interaction between copper and amyloidogenic proteins is vital. The use of highly bioavailable this compound may be relevant for addressing neurological symptoms arising from copper deficiency.

For drug development professionals, key areas for future research include:

-

Pharmacokinetic Studies: Conducting rigorous in vivo studies to determine the ADME profile of this compound is essential for clinical translation.

-

Clinical Trials: Well-designed, placebo-controlled clinical trials are needed to validate the preclinical findings, particularly for its antidiabetic effects in patients with type 2 diabetes or metabolic syndrome.

-

Targeted Delivery: Developing second-generation this compound derivatives that are targeted to specific tissues (e.g., tumors) could enhance efficacy and minimize potential off-target effects related to systemic copper exposure.

References

- 1. Stimulation of phosphoinositide 3-kinase/Akt signaling by copper and zinc ions: mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper ions strongly activate the phosphoinositide-3-kinase/Akt pathway independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolites of traditional Chinese medicine targeting PI3K/AKT signaling pathway for hypoglycemic effect in type 2 diabetes [frontiersin.org]

- 4. Antidiabetic copper(II)-picolinate: impact of the first transition metal in the metallopicolinate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antidiabetic activity enhancement in streptozotocin + nicotinamide–induced diabetic rats through combinational polymeric nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the Antitumor Potential of Copper Complexes Based on Ester Derivatives of Bis(pyrazol-1-yl)acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations [frontiersin.org]

- 12. Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The crosstalk between copper-induced oxidative stress and cuproptosis: a novel potential anticancer paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Role of Copper in the Onset of Alzheimer’s Disease Compared to Other Metals [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Crossroads between copper ions and amyloid formation in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Copper(I/II), α/β‐Synuclein and Amyloid‐β: Menage à Trois? | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Copper supplementation improves functional activities of daily living in adults with copper deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A randomized trial of copper supplementation effects on blood copper enzyme activities and parameters related to cardiovascular health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. In vivo distribution of chromium from chromium picolinate in rats and implications for the safety of the dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Electronic Blueprint: A Technical Guide to the Electronic Structure of Copper(II) Picolinate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of copper(II) picolinate's electronic structure, a critical aspect for understanding its reactivity, biological interactions, and potential as a therapeutic agent. By integrating experimental data from key analytical techniques with theoretical insights, this document provides a comprehensive overview for researchers in medicinal chemistry, bioinorganic chemistry, and drug development.

Molecular Geometry and Coordination Environment

Copper(II) picolinate, with the chemical formula Cu(C₆H₄NO₂)₂, typically adopts a distorted octahedral or square planar geometry. The picolinate anion acts as a bidentate ligand, coordinating to the copper(II) center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. This chelation forms a stable five-membered ring, significantly influencing the electronic properties of the central copper ion.